Rabeprazole D4
Vue d'ensemble
Description
Rabeprazole is a proton pump inhibitor used to treat symptoms of gastroesophageal reflux disease (GERD) in adults and children who are at least 1 year old . It is also used in adults to treat conditions involving excessive stomach acid, such as Zollinger-Ellison syndrome . Rabeprazole suppresses gastric acid secretion by inhibiting the gastric H+/K+ ATPase at the secretory surface of parietal cells .
Synthesis Analysis
Rabeprazole is synthesized through a shorter route of synthesis for 2-Chloromethyl pyridine intermediate and in situ condensation with 2-Mercaptobenzimidazole . This strategy is advantageous from the commercial scale-up point and helps in reducing the overall timeline and cost for the large-scale manufacture of Rabeprazole sodium .Molecular Structure Analysis
Rabeprazole D4 has a molecular formula of C18H21N3O3S . It is a deuterium-labeled Rabeprazole .Chemical Reactions Analysis
Rabeprazole sodium is known to be very unstable at acidic conditions or some acidic pharmaceutical excipients such as acrylic acid polymer (carbomer 934) with carboxylic acids . The degradation mechanism of binary blends of rabeprazole with pharmaceutical excipients in a solid state without using solvents was investigated .Applications De Recherche Scientifique
Pharmacokinetics Study : A study by Su et al. (2017) developed a rapid and sensitive chiral assay using supercritical fluid chromatography tandem mass spectrometry. This method was applied to investigate the pharmacokinetics of Rabeprazole enantiomers in dog plasma.
Degradation Product Analysis : Bhandi et al. (2016) conducted research on the identification and characterization of stressed degradation products of Rabeprazole using LC-ESI/MS/MS and 1H-NMR experiments. This study also assessed the in vitro toxicity of these degradation products on cell lines (Bhandi et al., 2016).
Comparative Clinical Trials : A placebo-controlled trial by Williams et al. (1998) assessed the effects of Rabeprazole versus Omeprazole on 24-hour intragastric acidity and plasma gastrin concentrations in young healthy male subjects (Williams et al., 1998).
Tolerability Profile Review : Thjodleifsson and Cockburn (1999) reviewed Rabeprazole’s tolerability profile in clinical trials, highlighting its efficacy and safety in treating acid-related diseases (Thjodleifsson & Cockburn, 1999).
Enantiomers Determination : A study by Kim et al. (2017) focused on the enantioselective separation and determination of Rabeprazole enantiomers in commercial tablets, contributing to quality control in pharmaceutical formulations (Kim et al., 2017).
Pharmacology Review : Dadabhai and Friedenberg (2009) reviewed the pharmacology of Rabeprazole in the treatment of acid-peptic-related disorders, providing insights into its pharmacodynamic properties (Dadabhai & Friedenberg, 2009).
Hypergastrinaemia and ECL-Cell Hyperplasia : Robinson (1999) discussed the implications of hypergastrinaemia and enterochromaffin-like-cell hyperplasia related to Rabeprazole use (Robinson, 1999).
Safety And Hazards
Orientations Futures
Rabeprazole has been used with success in the treatment of some atypical GERD manifestations, such as dysphagia associated with GERD, GERD-related asthma and chest pain, and in the therapy of Barrett’s esophagus . It has also shown antiproliferative effects on human gastric cancer cell lines . These findings suggest potential future directions for the use of Rabeprazole.
Propriétés
IUPAC Name |
4,5,6,7-tetradeuterio-2-[[4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methylsulfinyl]-1H-benzimidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3S/c1-13-16(19-9-8-17(13)24-11-5-10-23-2)12-25(22)18-20-14-6-3-4-7-15(14)21-18/h3-4,6-9H,5,10-12H2,1-2H3,(H,20,21)/i3D,4D,6D,7D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YREYEVIYCVEVJK-ZDPIWEEJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1CS(=O)C2=NC3=CC=CC=C3N2)OCCCOC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C2C(=C1[2H])NC(=N2)S(=O)CC3=NC=CC(=C3C)OCCCOC)[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Rabeprazole-d4 |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.